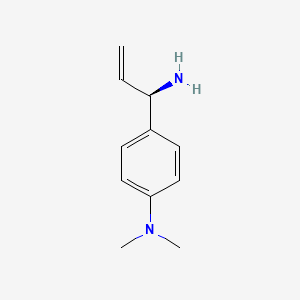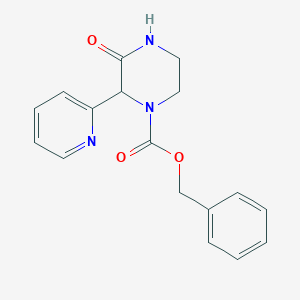
(R)-4-(1-Aminoallyl)-N,N-dimethylaniline2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(1-Aminoallyl)-N,N-dimethylaniline2hcl is a chiral compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of an aminoallyl group attached to an aniline derivative, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminoallyl)-N,N-dimethylaniline2hcl typically involves the palladium-catalyzed asymmetric allylic amination of vinyl benzoxazinones with alkylamines. This method employs chiral oxamide–phosphine ligands to achieve high regio- and enantioselectivity . The reaction conditions often include the use of palladium catalysts, specific ligands, and controlled temperature and pressure to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of ®-4-(1-Aminoallyl)-N,N-dimethylaniline2hcl may involve large-scale catalytic processes with optimized reaction parameters to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-4-(1-Aminoallyl)-N,N-dimethylaniline2hcl undergoes various chemical reactions, including:
Oxidation: The aminoallyl group can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the aminoallyl group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoallyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
®-4-(1-Aminoallyl)-N,N-dimethylaniline2hcl has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-4-(1-Aminoallyl)-N,N-dimethylaniline2hcl involves its interaction with specific molecular targets and pathways. The aminoallyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. This interaction can lead to changes in enzyme kinetics, protein conformation, and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Compared to similar compounds, ®-4-(1-Aminoallyl)-N,N-dimethylaniline2hcl stands out due to its unique combination of an aminoallyl group and aniline derivative. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H16N2 |
|---|---|
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
4-[(1R)-1-aminoprop-2-enyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C11H16N2/c1-4-11(12)9-5-7-10(8-6-9)13(2)3/h4-8,11H,1,12H2,2-3H3/t11-/m1/s1 |
Clave InChI |
IIEQWWNZKVGCBX-LLVKDONJSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)[C@@H](C=C)N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(C=C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl (S)-2-((2-amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentanoate](/img/structure/B13046905.png)
![5-chloro-1-(3,4-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B13046909.png)

![methyl (1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13046932.png)
![Tert-butyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13046936.png)





